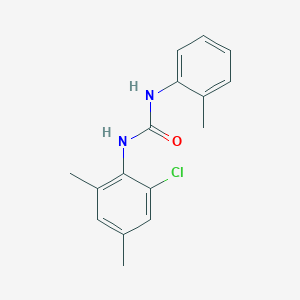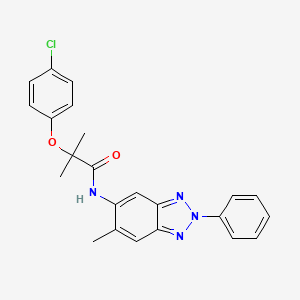
N-(4-bromo-2-methylphenyl)-2-(3-nitro-1H-pyrazol-1-yl)acetamide
説明
N-(4-bromo-2-methylphenyl)-2-(3-nitro-1H-pyrazol-1-yl)acetamide, commonly known as BAY 11-7082, is a small molecule inhibitor that has been widely studied for its potential therapeutic applications in various diseases. BAY 11-7082 was first synthesized by Bayer AG in 1998, and since then, it has been extensively investigated for its anti-inflammatory, anti-cancer, and anti-viral properties.
作用機序
The mechanism of action of BAY 11-7082 involves the inhibition of NF-κB activity. NF-κB is a transcription factor that regulates the expression of genes involved in inflammation, immune response, and cell survival. In the absence of stimuli, NF-κB is sequestered in the cytoplasm by a family of inhibitory proteins called IκBs. Upon stimulation by inflammatory cytokines or other stimuli, IκBs are phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the expression of target genes.
BAY 11-7082 inhibits NF-κB activity by covalently modifying the cysteine residue at position 179 of the IKKβ subunit of the IKK complex, which is responsible for the phosphorylation of IκBs. This modification prevents the phosphorylation and degradation of IκBs, thereby inhibiting the translocation of NF-κB to the nucleus and the expression of target genes.
Biochemical and Physiological Effects:
BAY 11-7082 has been shown to have a wide range of biochemical and physiological effects. In addition to its anti-inflammatory and anti-cancer properties, BAY 11-7082 has been found to have anti-viral, anti-angiogenic, and anti-metastatic effects.
実験室実験の利点と制限
One advantage of BAY 11-7082 is its high potency and specificity for NF-κB inhibition. BAY 11-7082 has been shown to be more potent than other NF-κB inhibitors such as aspirin and sulfasalazine. Another advantage of BAY 11-7082 is its stability and solubility in aqueous solutions, which makes it suitable for in vitro and in vivo experiments.
One limitation of BAY 11-7082 is its potential toxicity at high concentrations. BAY 11-7082 has been found to induce apoptosis and cell death in a dose-dependent manner, which may limit its therapeutic applications. Another limitation of BAY 11-7082 is its potential off-target effects, which may affect the interpretation of experimental results.
将来の方向性
There are several future directions for the study of BAY 11-7082. One direction is the development of more potent and specific NF-κB inhibitors based on the structure of BAY 11-7082. Another direction is the investigation of the potential therapeutic applications of BAY 11-7082 in other diseases, such as neurodegenerative diseases and autoimmune diseases. Finally, the combination of BAY 11-7082 with other drugs or therapies may enhance its therapeutic efficacy and reduce its potential toxicity.
科学的研究の応用
BAY 11-7082 has been extensively studied for its potential therapeutic applications in various diseases. One of the most well-studied applications of BAY 11-7082 is its anti-inflammatory properties. BAY 11-7082 has been shown to inhibit the activity of NF-κB, a transcription factor that plays a key role in the regulation of inflammatory responses. By inhibiting NF-κB, BAY 11-7082 can reduce the production of pro-inflammatory cytokines and chemokines, which are responsible for the development of inflammatory diseases such as rheumatoid arthritis, inflammatory bowel disease, and psoriasis.
In addition to its anti-inflammatory properties, BAY 11-7082 has also been investigated for its anti-cancer properties. BAY 11-7082 has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis, a process of programmed cell death. BAY 11-7082 has been found to be effective against a wide range of cancer types, including breast cancer, prostate cancer, pancreatic cancer, and leukemia.
特性
IUPAC Name |
N-(4-bromo-2-methylphenyl)-2-(3-nitropyrazol-1-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11BrN4O3/c1-8-6-9(13)2-3-10(8)14-12(18)7-16-5-4-11(15-16)17(19)20/h2-6H,7H2,1H3,(H,14,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCSLUFRJPCUFMP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)NC(=O)CN2C=CC(=N2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11BrN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![3-chloro-N-[3-chloro-4-(4-methyl-1-piperazinyl)phenyl]-1-benzothiophene-2-carboxamide](/img/structure/B3500069.png)

![2-[4-chloro-3-(4-morpholinylsulfonyl)phenyl]-1,3-benzothiazole](/img/structure/B3500089.png)
![methyl 2-[(5-chloro-2-methoxybenzoyl)amino]-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B3500094.png)
![N-[2-(3-chloro-4-methoxyphenyl)-2H-1,2,3-benzotriazol-5-yl]-2,6-dimethoxybenzamide](/img/structure/B3500101.png)
![3-methoxy-N-({[2-(1-pyrrolidinyl)-5-(trifluoromethyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B3500108.png)
![3-methyl-5-[(3-methyl-2-thienyl)methylene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B3500115.png)
![2-{[4-allyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-(6-chloro-7-methyl-1,3-benzothiazol-2-yl)-N-methylacetamide](/img/structure/B3500124.png)
![2-(4-chlorophenoxy)-2-methyl-N-[2-(4-pyridinyl)-1,3-benzoxazol-5-yl]propanamide](/img/structure/B3500127.png)
![2-{[4-allyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B3500131.png)
![6-[(4-methyl-1-piperazinyl)sulfonyl]-2H-chromen-2-one](/img/structure/B3500140.png)
![N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-2-(4-isopropylphenoxy)acetamide](/img/structure/B3500143.png)
![2-(2-isopropyl-5-methylphenoxy)-N-{4-[(phenylacetyl)amino]phenyl}acetamide](/img/structure/B3500150.png)